molecular formula C12H19NO2 B1312484 1-(4-Butoxy-3-methoxyphenyl)methanamine CAS No. 854180-43-1

1-(4-Butoxy-3-methoxyphenyl)methanamine

Cat. No. B1312484
M. Wt: 209.28 g/mol
InChI Key: KDBHTBKQLVCHLZ-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-methoxyphenyl)methanamine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7,9,13H2,1-2H3 . This indicates the presence of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 312.3±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 62.0±0.3 cm3, a polar surface area of 44 Å2, and a molar volume of 206.9±3.0 cm3 .

Scientific Research Applications

Photocytotoxic Properties and Cellular Imaging

Compounds with similar structural features have been studied for their photocytotoxic properties and potential in cellular imaging. For example, iron(III) complexes with catecholates and related structural moieties have shown unprecedented photocytotoxicity under red light, suggesting applications in photodynamic therapy and cellular imaging due to their ability to generate reactive oxygen species and interact with DNA (Basu et al., 2014).

Synthetic Chemistry and Materials Science

Methanamine derivatives have been synthesized and characterized for various applications, indicating the broad potential of these compounds in material science and synthetic chemistry. For instance, specific methanamine compounds have been successfully synthesized and characterized using spectroscopic techniques, showing potential in the development of new materials or chemical processes (Shimoga et al., 2018).

Antimicrobial Activities

Research on structurally related compounds has also explored their potential in antimicrobial applications. A series of methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting a promising avenue for developing new antimicrobial agents (Thomas et al., 2010).

Safety And Hazards

The safety information available indicates that this compound is dangerous. It has hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-butoxy-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBHTBKQLVCHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427977
Record name 1-(4-butoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxy-3-methoxyphenyl)methanamine

CAS RN

854180-43-1
Record name 1-(4-butoxy-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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